3-Ethylthiophene-2-carboxamide

Physicochemical characterization Purification method selection Formulation stability

3-Ethylthiophene-2-carboxamide (CAS 189330-07-2) is a heterocyclic small molecule (C₇H₉NOS, MW 155.22 g/mol) belonging to the thiophene-2-carboxamide class. It features a thiophene ring substituted with an ethyl group at the 3-position and a primary carboxamide at the 2-position.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 189330-07-2
Cat. No. B061078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthiophene-2-carboxamide
CAS189330-07-2
Synonyms2-Thiophenecarboxamide,3-ethyl-(9CI)
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1)C(=O)N
InChIInChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9)
InChIKeySKNSXXSGTWIJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylthiophene-2-carboxamide CAS 189330-07-2: Core Physicochemical and Structural Baseline for Scientific Sourcing


3-Ethylthiophene-2-carboxamide (CAS 189330-07-2) is a heterocyclic small molecule (C₇H₉NOS, MW 155.22 g/mol) belonging to the thiophene-2-carboxamide class. It features a thiophene ring substituted with an ethyl group at the 3-position and a primary carboxamide at the 2-position. This substitution pattern distinguishes it from the parent thiophene-2-carboxamide and from N-alkylated analogs where the ethyl group resides on the amide nitrogen rather than the ring . The compound is primarily offered as a research-grade building block (typically ≥95–97% purity) for medicinal chemistry and materials science applications , serving as a scaffold for kinase inhibitor design, antimicrobial agent development, and oligomer synthesis [1]. Its physicochemical profile—density 1.2±0.1 g/cm³, boiling point 282.7±28.0 °C at 760 mmHg—provides a baseline for formulation and synthetic planning . However, direct peer-reviewed biological or pharmacological data for this specific compound remain sparse; the majority of evidence supporting its differentiation is derived from class-level structure–activity relationships (SAR) and physicochemical comparisons with close analogs.

Why Generic Thiophene-2-Carboxamide Analogs Cannot Substitute for 3-Ethylthiophene-2-carboxamide in Structure-Focused Research


Thiophene-2-carboxamide derivatives are not functionally interchangeable despite sharing a common core. The position and nature of substituents on the thiophene ring exert profound effects on electronic distribution, steric bulk, hydrogen-bonding geometry, and ultimately biological target engagement [1]. In the specific case of 3-ethylthiophene-2-carboxamide, the ethyl group at the 3-position introduces moderate steric hindrance adjacent to the carboxamide moiety and donates electron density into the aromatic ring, modulating reactivity in coupling reactions and influencing binding poses in kinase and receptor pockets [2]. By contrast, the unsubstituted thiophene-2-carboxamide lacks this steric and electronic tuning; N-ethylthiophene-2-carboxamide places the ethyl group on the amide nitrogen, altering hydrogen-bond donor/acceptor geometry; and 3-methylthiophene-2-carboxamide provides a smaller, less lipophilic alkyl substituent, affecting logP and membrane permeability [3]. The following quantitative evidence demonstrates that these differences translate into measurable divergences in physicochemical properties and, by class-level inference, in biological performance.

Quantitative Differentiation of 3-Ethylthiophene-2-carboxamide from Closest Analogs: A Procurement-Focused Evidence Guide


Boiling Point Elevation: 3-Ethylthiophene-2-carboxamide vs. Unsubstituted Thiophene-2-carboxamide

The introduction of an ethyl substituent at the 3-position increases the boiling point of 3-ethylthiophene-2-carboxamide to 282.7±28.0 °C at 760 mmHg, compared with the reported boiling point of unsubstituted thiophene-2-carboxamide of approximately 260–265 °C under equivalent conditions. This ~20 °C elevation reflects increased molecular weight and enhanced intermolecular interactions (dipole–dipole and van der Waals forces) conferred by the ethyl group . The difference has practical implications for distillation-based purification and thermal stability assessments during procurement specification setting.

Physicochemical characterization Purification method selection Formulation stability

Hydrogen-Bond Donor Capacity: Carboxamide at the 2-Position vs. N-Alkylated Analogs

3-Ethylthiophene-2-carboxamide retains a primary carboxamide (–CONH₂) at the 2-position, providing two hydrogen-bond donor (HBD) sites. In contrast, N-ethylthiophene-2-carboxamide substitutes one amide hydrogen, reducing HBD count from 2 to 1 and altering the hydrogen-bond geometry from a symmetric –NH₂ motif to a directional –NH–ethyl motif [1]. This is critical because numerous kinase hinge-region binding pharmacophores require the dual HBD of a primary amide for bidentate hydrogen bonding with backbone carbonyl and NH groups in the ATP-binding pocket [2]. The class-level implication is that 3-ethylthiophene-2-carboxamide can serve as a direct structural mimetic of the primary amide pharmacophore, whereas N-alkylated analogs cannot engage the same hydrogen-bond pattern without compensatory scaffold modifications.

Medicinal chemistry Kinase inhibitor design Hydrogen bonding

Steric Bulk Modulation: 3-Ethyl vs. 3-Methyl Substitution on Thiophene-2-carboxamide

The 3-ethyl substituent of the target compound provides a larger steric footprint than the 3-methyl group in 3-methylthiophene-2-carboxamide. The ethyl group (van der Waals volume increment: ~+10.8 cm³/mol relative to methyl) introduces greater steric hindrance adjacent to the carboxamide, which can influence the dihedral angle between the amide plane and the thiophene ring, altering conjugation and binding pocket complementarity [1]. In the context of thiophene carboxamide fungicides targeting succinate dehydrogenase (complex II), even minor alkyl group size changes at the 3-position have been shown to shift IC₅₀ values by orders of magnitude in carboxin-resistant fungal strains, illustrating the sensitivity of target engagement to this specific steric parameter [2]. Although direct data for 3-ethylthiophene-2-carboxamide are not yet published, the established SAR trajectory strongly suggests that the ethyl group offers a steric profile intermediate between methyl and isopropyl, which may be advantageous for achieving selectivity across kinase or receptor subtypes.

SAR optimization Steric effects Selectivity tuning

Lipophilicity Shift: 3-Ethylthiophene-2-carboxamide vs. 3-Methylthiophene-2-carboxamide

The replacement of a 3-methyl group with a 3-ethyl group on the thiophene-2-carboxamide scaffold is predicted to increase logP by approximately +0.5 to +0.6 log units (calculated using the fragment constant method, π(CH₂) ≈ +0.5). This translates to a roughly three- to four-fold increase in partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance in drug development programs [1]. In the broader class of thiophene-2-carboxamide antibacterials, optimal logP ranges of 1.5–3.5 have been correlated with maximal activity against Gram-negative pathogens; the ethyl substitution helps fine-tune lipophilicity into this window relative to the more polar methyl or unsubstituted analogs [2]. While experimental logP data for this specific compound are not publicly available, the fragment-based estimate provides a quantitative basis for prioritizing the ethyl analog when increased lipophilicity is desired without resorting to bulkier propyl or butyl substitutions.

LogP Membrane permeability ADME optimization

Purity and Vendor Specification Comparison for Procurement Decision-Making

Commercial availability data indicate that 3-ethylthiophene-2-carboxamide is offered at ≥95% purity (Enamine LLC, via Chembase) and at 97% purity (Leyan, Cat. No. 2110148) [1] . CymitQuimica lists the compound at a reference price of €1,240.00 per gram (Ref. 3D-PHA33007) . In comparison, the more common 3-methylthiophene-2-carboxamide and unsubstituted thiophene-2-carboxamide are generally available at lower cost and higher bulk quantities due to broader demand. The premium pricing of the 3-ethyl derivative reflects lower-volume production and the specific synthetic steps required for regioselective 3-ethyl introduction. For procurement teams, this means that cross-referencing purity certificates (HPLC, NMR) across vendors is essential, as no pharmacopoeial monograph exists for this compound; the end-user must establish in-house acceptance criteria based on the intended downstream application.

Purity specification Vendor comparison Quality assurance

Recommended Application Scenarios for 3-Ethylthiophene-2-carboxamide Based on Current Evidence


Kinase Inhibitor Scaffold Optimization Requiring Primary Amide Hinge Binders

In ATP-competitive kinase inhibitor programs, the primary carboxamide motif of 3-ethylthiophene-2-carboxamide retains the bidentate hydrogen-bond donor capacity necessary for engaging the kinase hinge region [1]. The 3-ethyl substituent provides a synthetically accessible handle for modular diversification (e.g., via amide coupling or Suzuki reactions on halogenated intermediates) while offering a steric profile that can be exploited for subtype selectivity. Procurement is advised when a primary amide pharmacophore with moderate lipophilicity (estimated logP ~1.2–1.5) is desired and N-alkylated analogs would compromise the hinge-binding hydrogen-bond geometry.

Antimicrobial SAR Campaigns Targeting Gram-Negative Pathogens

Class-level SAR from thiophene-2-carboxamide derivatives indicates that 3-position substitution with alkyl groups modulates both lipophilicity and steric bulk, directly affecting antibacterial potency against Gram-negative organisms such as E. coli and P. aeruginosa [2]. The 3-ethyl analog occupies a logP window (~1.2–1.5) that balances membrane permeability with aqueous solubility, making it a rational next-step scaffold when the 3-methyl analog shows insufficient cellular penetration and the 3-propyl analog exhibits solubility-limited activity.

Building Block for Oligo(thiophene carboxamide) Conjugated Materials

The 3-ethyl substitution on the thiophene ring can influence the optical and electronic properties of conjugated oligomers and polymers by tuning the torsional angle between adjacent rings and modulating the HOMO–LUMO gap [3]. In materials science procurement, 3-ethylthiophene-2-carboxamide serves as a precursor for well-defined oligo(thiophene carboxamide)s; the ethyl group provides sufficient solubility for solution-phase stepwise synthesis while avoiding the excessive steric hindrance that larger alkyl chains impose on inter-ring conjugation.

Reference Standard for Impurity Profiling in Thiophene-Containing APIs

The compound has been explicitly designated as a reference substance for drug impurity analysis in pharmaceutical quality control [4]. In this context, the 3-ethyl-2-carboxamide regioisomer must be distinguished from the 2-ethyl-3-carboxamide isomer (CAS 214040-90-1) and from N-ethyl congeners, as each isomer may exhibit different toxicological profiles. Procurement of high-purity certified material with documented isomeric purity (>97%) is essential for validated HPLC impurity methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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